molecular formula C12H3Br5O B14215131 1,3,4,6,8-Pentabromo-dibenzofuran CAS No. 617708-11-9

1,3,4,6,8-Pentabromo-dibenzofuran

Cat. No.: B14215131
CAS No.: 617708-11-9
M. Wt: 562.7 g/mol
InChI Key: PLLLQRORRMHTHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6,8-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at elevated temperatures to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient bromination while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6,8-Pentabromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form debrominated products.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products include substituted dibenzofurans with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Oxidized derivatives of dibenzofuran with additional oxygen-containing functional groups.

    Reduction Reactions: Debrominated dibenzofuran derivatives with fewer bromine atoms.

Scientific Research Applications

1,3,4,6,8-Pentabromo-dibenzofuran has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other polybrominated compounds.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,4,6,8-Pentabromo-dibenzofuran involves its interaction with molecular targets and pathways in biological systems. The compound is known to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding, the receptor activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This leads to the metabolism and detoxification of various xenobiotic compounds .

Comparison with Similar Compounds

1,3,4,6,8-Pentabromo-dibenzofuran can be compared with other polybrominated dibenzofurans, such as:

Properties

CAS No.

617708-11-9

Molecular Formula

C12H3Br5O

Molecular Weight

562.7 g/mol

IUPAC Name

1,3,4,6,8-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-4-1-5-9-6(14)3-7(15)10(17)12(9)18-11(5)8(16)2-4/h1-3H

InChI Key

PLLLQRORRMHTHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C3=C(O2)C(=C(C=C3Br)Br)Br)Br)Br

Origin of Product

United States

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